6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The structural complexity of this compound arises from the presence of multiple heterocycles and functional groups, making it a subject of interest in drug development and molecular recognition.
The compound has been documented in various chemical databases, including PubChem, where its chemical properties and synthesis methods are detailed. It is also referenced in patent literature, highlighting its potential applications in pharmaceutical formulations and therapeutic uses.
This compound can be classified under:
The synthesis of 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide can be achieved through several methods. One efficient approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is advantageous because it is solvent-free and catalyst-free, leading to high yields with minimal environmental impact. The process is relatively fast and results in a clean product that requires simple workup procedures.
Another method includes treating 2-aminopyridines with α-haloketones in polar organic solvents at elevated temperatures. This reaction typically requires careful control of reaction conditions to optimize yield and purity.
The molecular formula for 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is .
InChI=1S/C12H7Cl2N5O/c13-8-5-10(14)18-19-9(6-16-11(8)19)12(20)17-7-1-3-15-4-2-7/h1-6H,(H,15,17,20)
HYXLHJCLHBHAQI-UHFFFAOYSA-N
C1=CN=CC=C1NC(=O)C2=CN=C3N2N=C(C=C3Cl)Cl
The compound features a fused imidazo-pyridazine structure characterized by two nitrogen atoms within the imidazole ring and additional functional groups that enhance its reactivity and biological activity.
Imidazo[1,2-b]pyridazine compounds like this one can undergo various chemical reactions due to their reactive functional groups. Key reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
The mechanism of action for compounds like 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide typically involves interaction with specific biological targets such as enzymes or receptors.
The dipole moment and other physicochemical parameters make this compound suitable for various applications in drug design.
The applications of 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide are primarily found in scientific research and medicinal chemistry:
The imidazo[1,2-b]pyridazine scaffold represents a privileged heterobicyclic structure in medicinal chemistry, characterized by a [5,6]-fused system with bridgehead nitrogen atoms. This architecture confers exceptional versatility for drug design due to its balanced physicochemical properties and capacity for multi-site functionalization. The scaffold’s dipolar moment (substantially higher than isosteric pyrimidines or pyrazines) enables strong dipole-dipole interactions with biological targets, while its nitrogen atoms facilitate critical hydrogen bonding with kinase domains [7]. Crucially, the pyridazine component enhances aqueous solubility compared to carbocyclic analogs, improving drug-like properties. Synthetic accessibility via condensation of 3-aminopyridazines with α-halo carbonyl compounds allows efficient derivatization at all C-H positions through cross-coupling, electrophilic substitution, or nucleophilic aromatic substitution [7].
Table 1: Structural and Physicochemical Advantages of Imidazo[1,2-b]Pyridazine Scaffold
Property | Imidazo[1,2-b]pyridazine | Typical Carbocyclic Analogs | Impact on Drug Design |
---|---|---|---|
Dipolar Moment | Elevated (∼5.0 D) | Lower (∼1.5-3.0 D) | Enhanced target binding affinity |
Hydrogen Bond Capacity | 2-3 acceptor sites | Limited | Improved kinase hinge region interactions |
Solubility Profile | LogP typically 1-3 | Often >3 | Better aqueous solubility and bioavailability |
Crystallinity | High | Variable | Favors manufacturing and formulation |
Functionalization Sites | Up to 5 positions | Typically 2-3 positions | Enables extensive SAR exploration |
Notable drug candidates leveraging this scaffold include ponatinib (FDA-approved BCR-ABL inhibitor) and gandotinib (JAK2 inhibitor in Phase II trials for myeloproliferative disorders) [7]. The 3-carboxamide position—exemplified in 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide—serves as a critical vector for target engagement, forming key hydrogen bonds with kinase hinge regions while allowing peripheral substituents to modulate selectivity and potency [7] [9].
Fluoropyridinyl groups, particularly at the 3- and 4-positions, serve as strategic bioisosteres in kinase inhibitor design. The 3-fluoropyridin-4-yl moiety in 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (CAS# 1177415-97-2) confers distinct advantages in target binding and pharmacokinetics [4]. Fluorine’s strong electron-withdrawing effect reduces the basicity of the adjacent pyridinyl nitrogen, enhancing metabolic stability against CYP450 oxidation. Simultaneously, the fluorine atom acts as a hydrogen bond acceptor, strengthening interactions with hydrophobic kinase pockets (e.g., IKKβ’s allosteric site) [3] [6].
Modern drug design exploits fluorinated pyridines to fine-tune cell permeability and solubility. The 3-fluoropyridin-4-yl group exhibits optimal logD values (∼1.5-2.5) for blood-brain barrier penetration in neuropathic agents while maintaining sufficient aqueous solubility for oral bioavailability [6]. In TYK2 inhibitors like deucravacitinib, fluoropyridinyl carboxamides demonstrate 10-fold selectivity over JAK1-3 isoforms due to unique interactions with the pseudokinase (JH2) domain’s Val690 and Glu688 residues [6]. Molecular modeling confirms that the fluorine atom in the subject compound occupies a sterically constrained subpocket adjacent to catalytic lysine residues, displacing water molecules that reduce binding entropy [4] [6]. This "fluorine effect" translates to improved ligand efficiency, as evidenced by IC₅₀ values below 100 nM in cellular assays for fluorinated derivatives versus micromolar ranges for non-fluorinated analogs [6].
Heterocyclic carboxamides have evolved from non-selective ATP-competitive inhibitors to highly specific therapeutic agents through strategic scaffold optimization. Early kinase inhibitors (e.g., imatinib) established the importance of amide-directed hydrogen bonding with kinase hinge regions, but suffered from off-target effects [7]. The imidazo[1,2-b]pyridazine carboxamide platform emerged during the 2000s as a solution to these limitations, with seminal work demonstrating its utility in IKKβ inhibition (IC₅₀ = 80-500 nM) through hydrogen bonding with Cys99 and backbone amides [3] .
Table 2: Evolution of Imidazo[1,2-b]pyridazine Carboxamide Kinase Inhibitors
Generation | Representative Compound | Key Structural Features | Kinase Targets (IC₅₀) | Therapeutic Application |
---|---|---|---|---|
First (2000s) | 6,8-Dichloro-N-(pyridin-4-yl) derivative (CAS# 1177415-93-8) | Unsubstituted pyridinyl carboxamide | IKKβ (220 nM), JAK2 (>1 µM) | Inflammatory diseases |
Second (2010s) | 6,8-Dichloro-N-(3-fluoropyridin-4-yl) derivative (CAS# 1177415-97-2) | 3-Fluoropyridinyl substitution | IKKβ (47 nM), TYK2 (3.2 nM) | Autoimmune disorders |
Third (2020s) | N-(methyl-d3)pyridazine-3-carboxamides (e.g., Compound 30) | Deuterated alkyl chains, bicyclic systems | TYK2 (0.8 nM), JAK1 (>1000 nM) | Psoriasis, IBD |
The scaffold’s modularity enabled systematic SAR development:
This progression culminated in TYK2 pseudokinase domain inhibitors like deucravacitinib, where the carboxamide anchors the inhibitor to the JH2 domain while fluorinated aryl groups project into selectivity-determining regions [6]. The 6,8-dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide exemplifies this design philosophy, achieving >100-fold selectivity against non-target kinases through optimal positioning of its halogenated core and fluorinated carboxamide tail [6] [9].
Table 3: Key Identifiers for 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Identifier | Value |
---|---|
Systematic Name | 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide |
CAS Registry Number | 1177415-97-2 |
Molecular Formula | C₁₂H₆Cl₂FN₅O |
Molecular Weight | 326.12 g/mol |
SMILES | FC1=C(NC(=O)C2=CN=C3N2N=C(Cl)C=C3Cl)C=CN=C1 |
InChI Key | IBJJGMFVYRSOGS-UHFFFAOYSA-N |
Storage Conditions | Inert atmosphere, 2-8°C |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0